![molecular formula C10H7BrN2O2 B1625189 1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester CAS No. 875514-20-8](/img/structure/B1625189.png)
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester
Overview
Description
Synthesis Analysis
The synthetic strategies for this compound involve bromination and esterification reactions. While specific synthetic routes may vary, the introduction of the bromine atom at the 8-position of the naphthyridine ring and subsequent methylation of the carboxylic acid group are key steps. Researchers have explored various methods to achieve this synthesis .
Molecular Structure Analysis
The molecular structure of 1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester consists of a naphthyridine ring with a carboxylic acid group at one end and a methyl ester group at the other. The bromine atom is attached to the 8-position of the ring. The arrangement of atoms and bonds can be visualized using molecular modeling software .
Chemical Reactions Analysis
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and coupling reactions. Researchers have investigated its reactivity with other functional groups and explored its potential applications in organic synthesis .
properties
IUPAC Name |
methyl 8-bromo-1,6-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)8-3-2-6-4-12-5-7(11)9(6)13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEAHRBLJLHMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469157 | |
Record name | 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridine-2-carboxylic acid, 8-bromo-, methyl ester | |
CAS RN |
875514-20-8 | |
Record name | 8-Bromo-[1,6]naphthyridine-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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